molecular formula C20H21NO3 B5326668 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Cat. No. B5326668
M. Wt: 323.4 g/mol
InChI Key: XVFMQMDAFLMMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

The potential applications of 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide in scientific research are numerous. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been found to have antifungal activity, suggesting potential applications in the development of new antifungal drugs.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is not yet fully understood. However, it has been suggested that it may exert its antitumor effects through the induction of apoptosis in cancer cells. It has also been proposed that it may inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide in lab experiments is its potential to exhibit antitumor and antifungal activity. However, its limited solubility in water may pose a challenge for some experiments. Additionally, further research is needed to determine its toxicity and potential side effects.

Future Directions

There are numerous potential future directions for research on 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to determine its mechanisms of action and potential applications in other fields, such as agriculture and veterinary medicine.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 4-(allyloxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves the reaction of 3,4-dihydroisocoumarin with allylamine, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained through purification using column chromatography.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-12-23-17-9-7-16(8-10-17)20(22)21-14-19-18-6-4-3-5-15(18)11-13-24-19/h2-10,19H,1,11-14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMQMDAFLMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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